molecular formula C17H17F2N3 B10915127 4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10915127
M. Wt: 301.33 g/mol
InChI Key: QSXXOQIXDBXVNC-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the difluoromethyl, methyl, phenyl, and propan-2-yl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable difluoromethylating agent can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of mitochondrial complex I, disrupting the electron transport chain and affecting cellular respiration . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C17H17F2N3

Molecular Weight

301.33 g/mol

IUPAC Name

4-(difluoromethyl)-3-methyl-6-phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H17F2N3/c1-10(2)22-17-15(11(3)21-22)13(16(18)19)9-14(20-17)12-7-5-4-6-8-12/h4-10,16H,1-3H3

InChI Key

QSXXOQIXDBXVNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(C)C

Origin of Product

United States

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